![molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential applications in cancer treatment, as well as in the treatment of other diseases such as HIV and Alzheimer's.
作用机制
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth, and sensitize them to other chemotherapy agents. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for precise manipulation of gene expression. Another advantage is its potential applications in cancer treatment, HIV treatment, and Alzheimer's treatment. However, one limitation of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations.
未来方向
There are several future directions for research on 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide with other chemotherapy agents to improve their effectiveness. In addition, further research is needed to determine the optimal dosage and administration of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide for different diseases. Finally, research is needed to determine the long-term effects of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide on patients, including any potential side effects.
合成方法
The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide involves several steps, including the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-methylbutanoyl chloride to form the intermediate 3-methyl-N-(4-(methylsulfonyl)phenyl)butanamide. This intermediate is then reacted with 2-chloro-N-(2-piperazin-1-ylethyl)acetamide to form the final product, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been described in detail in several publications.
科学研究应用
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to sensitize cancer cells to other chemotherapy agents, making them more effective. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has potential applications in the treatment of other diseases such as HIV and Alzheimer's, as it has been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients.
属性
IUPAC Name |
3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVWTCOZGFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

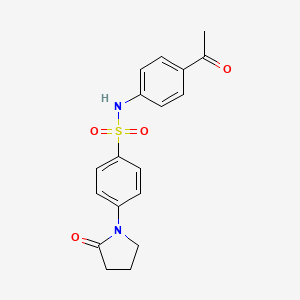
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)

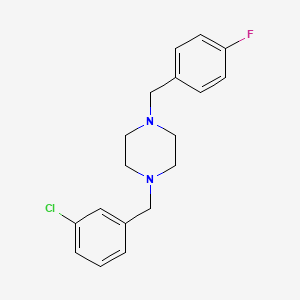
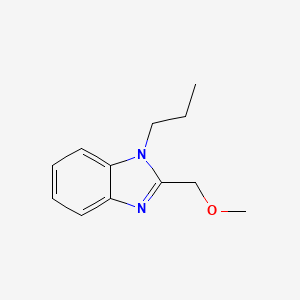
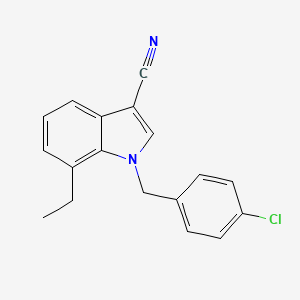
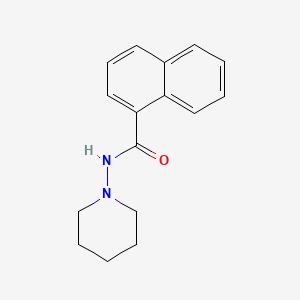
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)


